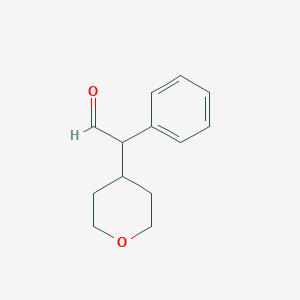

2-(Oxan-4-yl)-2-phenylacetaldehyde

Descripción

2-(Oxan-4-yl)-2-phenylacetaldehyde is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position, a phenyl group, and an acetaldehyde moiety. The structure comprises a central carbon atom bonded to both the oxan-4-yl group (C₅H₉O) and the phenyl group (C₆H₅), with an aldehyde functional group (-CHO) at the adjacent position. This unique arrangement confers distinct physicochemical properties, including moderate polarity due to the ether oxygen in the oxane ring and reactivity from the aldehyde group.

Propiedades

IUPAC Name |

2-(oxan-4-yl)-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,10,12-13H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFSHSBGYPJVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Molecular Features

The table below summarizes key structural differences and molecular properties of 2-(Oxan-4-yl)-2-phenylacetaldehyde and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 2-(Oxan-4-yl)-2-phenylacetaldehyde | C₁₃H₁₆O₂* | ~204.26 | Oxan-4-yl, phenyl, aldehyde | Ether oxygen, moderate polarity |

| 2-(4-Fluorophenyl)-2-oxoacetaldehyde | C₈H₅FO₂ | 152.12 | 4-Fluoro-phenyl, ketone, aldehyde | Electron-withdrawing fluorine |

| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde hydrate | C₉H₁₀O₄ (anhydrous: C₉H₈O₃) | 182.18 (anhydrous: 164.16) | 4-Methoxy-phenyl, ketone, aldehyde, hydrate | Electron-donating methoxy, hygroscopic |

| 2-[4-[2-(4-Oxaldehydoylphenyl)ethyl]phenyl]-2-oxoacetaldehyde | C₁₈H₁₄O₄ | 294.30 | Extended biphenyl, dual aldehyde | High molecular weight, conjugation |

*Estimated based on structural composition.

Physicochemical Properties

Polarity and Solubility :

- The oxan-4-yl group in the target compound introduces an ether oxygen, enhancing solubility in polar organic solvents (e.g., THF, acetone) compared to the fluorophenyl analog, which is more lipophilic due to the electron-withdrawing fluorine .

- The methoxyphenyl derivative, as a hydrate, exhibits higher water solubility than the anhydrous forms of other analogs .

- The biphenyl compound (C₁₈H₁₄O₄) has low aqueous solubility due to its extended aromatic system and high logP (estimated ~3.5) .

Reactivity :

- The aldehyde group in all compounds is electrophilic, but substituents modulate reactivity. The fluorophenyl derivative’s ketone and fluorine substituents increase aldehyde electrophilicity, favoring nucleophilic additions (e.g., imine formation) .

- The oxan-4-yl group’s electron-donating nature may reduce the aldehyde’s reactivity relative to the fluorophenyl analog.

- The biphenyl compound’s dual aldehyde groups enable cross-linking reactions, useful in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.